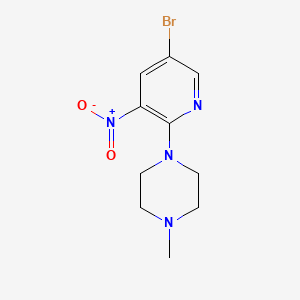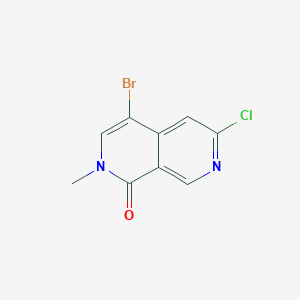![molecular formula C9H15F B13928299 1-Fluoro-4-methylbicyclo[2.2.2]octane CAS No. 20417-60-1](/img/structure/B13928299.png)
1-Fluoro-4-methylbicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-methylbicyclo[2.2.2]octane is an organic compound with the molecular formula C₉H₁₅F. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.2]octane derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the bicyclo[2.2.2]octane framework. The unique structure of this compound makes it an interesting subject for various scientific studies and applications .
Méthodes De Préparation
The synthesis of 1-Fluoro-4-methylbicyclo[2.2.2]octane typically involves the fluorination of a suitable precursor. One common method is the fluorination of 4-methylbicyclo[2.2.2]octane using electrophilic fluorinating agents such as Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-Fluoro-4-methylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated products.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Fluoro-4-methylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of bicyclic systems.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-Fluoro-4-methylbicyclo[2.2.2]octane exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate enzymatic activities and receptor interactions .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-methylbicyclo[2.2.2]octane can be compared with other similar compounds such as:
1-Fluorobicyclo[2.2.2]octane: Lacks the methyl group, making it less sterically hindered.
4-Methylbicyclo[2.2.2]octane: Lacks the fluorine atom, resulting in different electronic properties.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane: Contains a chlorine atom and a diazonium group, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
20417-60-1 |
|---|---|
Formule moléculaire |
C9H15F |
Poids moléculaire |
142.21 g/mol |
Nom IUPAC |
1-fluoro-4-methylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15F/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7H2,1H3 |
Clé InChI |
RLFWCAIINARCAJ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



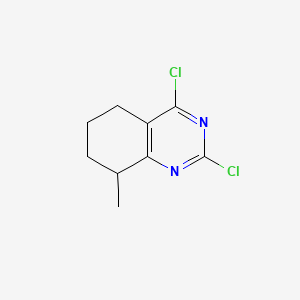
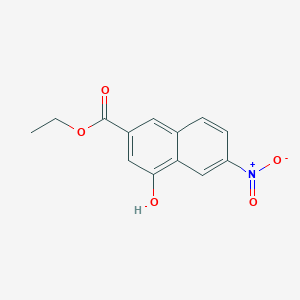
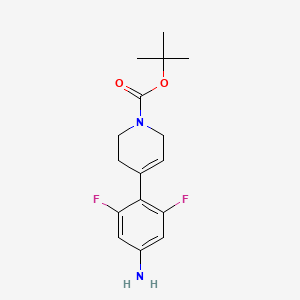
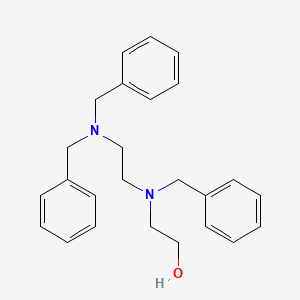
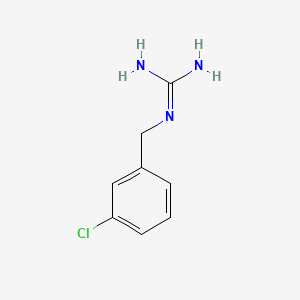
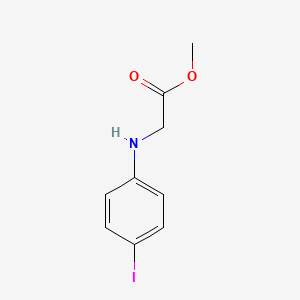
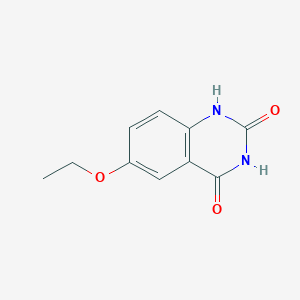
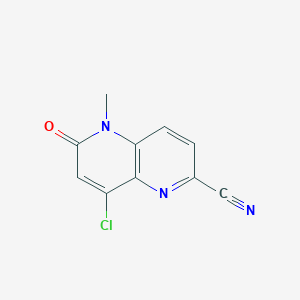
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
